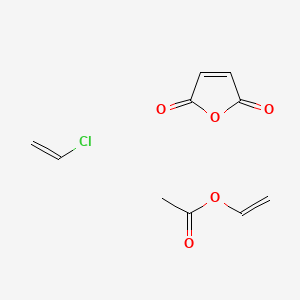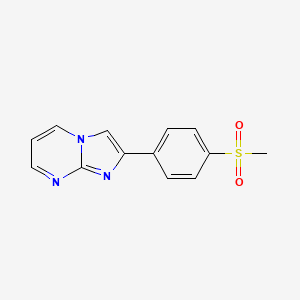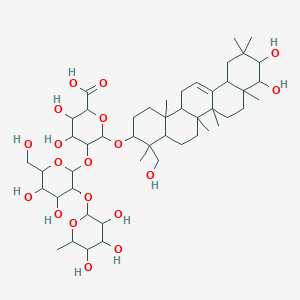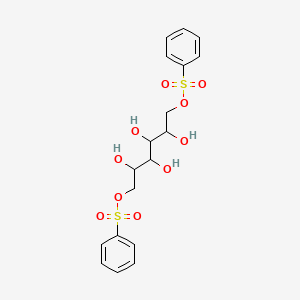
1,6-Di-O-(benzenesulfonyl)hexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di-O-(benzenesulfonyl)hexitol is a compound that belongs to the class of organic compounds known as sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an organic moiety. The compound is derived from hexitol, a sugar alcohol, and is modified by the addition of benzenesulfonyl groups at the 1 and 6 positions. This modification imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-O-(benzenesulfonyl)hexitol typically involves the reaction of hexitol with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective sulfonylation at the 1 and 6 positions. The general reaction scheme is as follows:
- Dissolve hexitol in a suitable solvent such as dichloromethane.
- Add benzenesulfonyl chloride to the solution.
- Introduce a base, such as triethylamine, to the reaction mixture to facilitate the sulfonylation reaction.
- Stir the reaction mixture at a controlled temperature, typically around room temperature, for several hours.
- Purify the product by recrystallization or chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di-O-(benzenesulfonyl)hexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted hexitol compounds .
Wissenschaftliche Forschungsanwendungen
1,6-Di-O-(benzenesulfonyl)hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,6-Di-O-(benzenesulfonyl)hexitol involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Di-O-(benzenesulfonyl)hexitol
- 1,6-Di-O-(tosyl)hexitol
- 1,6-Di-O-(methanesulfonyl)hexitol
Comparison
1,6-Di-O-(benzenesulfonyl)hexitol is unique due to the specific positioning of the benzenesulfonyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
6331-08-4 |
|---|---|
Molekularformel |
C18H22O10S2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[6-(benzenesulfonyloxy)-2,3,4,5-tetrahydroxyhexyl] benzenesulfonate |
InChI |
InChI=1S/C18H22O10S2/c19-15(11-27-29(23,24)13-7-3-1-4-8-13)17(21)18(22)16(20)12-28-30(25,26)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI-Schlüssel |
RNFVCBBGDQMRMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=CC=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


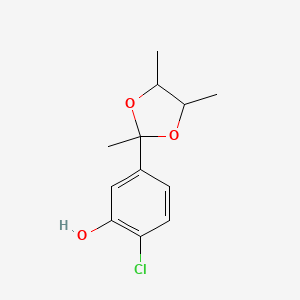
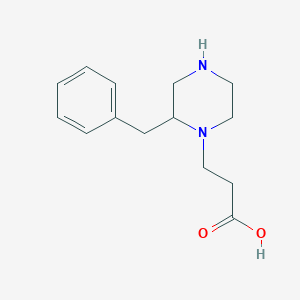
![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)
![2-amino-1-butyl-N-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165069.png)
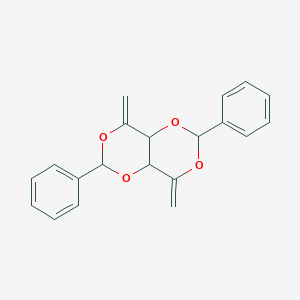
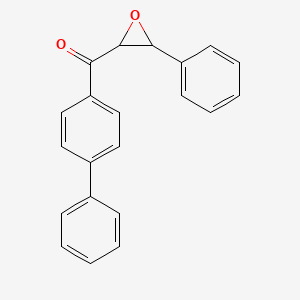
![tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
![1-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}naphthalen-2-ol](/img/structure/B14165088.png)
